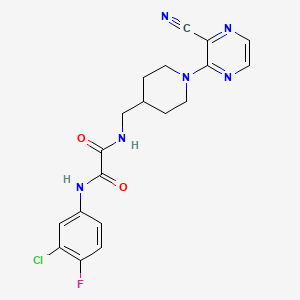
N1-(3-chloro-4-fluorophenyl)-N2-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(3-chloro-4-fluorophenyl)-N2-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C19H18ClFN6O2 and its molecular weight is 416.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Orexin Receptor Antagonism and Compulsive Behavior
The research on orexin (OX) receptors and their antagonists, like SB-649868, highlights the role of OX1R mechanisms in compulsive food consumption and binge eating. This suggests a potential therapeutic application for compounds targeting orexin receptors in treating eating disorders with a compulsive component, offering insight into the neuropsychopharmacological applications of related compounds (Piccoli et al., 2012).
Neuroinflammation Imaging
A study on the development of a radioligand for PET imaging of colony-stimulating factor 1 receptor (CSF1R) showcases the application of compounds in neuroinflammation imaging, particularly for neurodegenerative diseases like Alzheimer's. The synthesized compound demonstrates promise as a non-invasive tool for detecting and studying neuroinflammation, indicating the compound's application in diagnosing and understanding neurological conditions (Lee et al., 2022).
Anticonvulsant and Antiepileptic Potential
Research into N-Mannich bases derived from succinimides shows potential anticonvulsant activity in animal models, indicating possible applications in developing new treatments for epilepsy and seizure disorders. This research suggests the therapeutic potential of structurally related compounds in neurology and pharmacology (Kamiński et al., 2013).
Antimicrobial Activity
A study on the synthesis and evaluation of piperazine derivatives for antimicrobial activity revealed certain compounds exhibit potent inhibitory effects against various bacterial and fungal strains. This suggests applications in developing new antimicrobial agents to address resistance issues, highlighting the compound's relevance in microbiology and infectious disease research (Mishra & Chundawat, 2019).
Material Science and Corrosion Inhibition
A quantum chemical and molecular dynamic simulation study on piperidine derivatives as corrosion inhibitors for iron suggests potential applications in material science, particularly in protecting metals against corrosion. This research underscores the compound's utility in industrial applications, where corrosion resistance is crucial (Kaya et al., 2016).
Propiedades
IUPAC Name |
N'-(3-chloro-4-fluorophenyl)-N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClFN6O2/c20-14-9-13(1-2-15(14)21)26-19(29)18(28)25-11-12-3-7-27(8-4-12)17-16(10-22)23-5-6-24-17/h1-2,5-6,9,12H,3-4,7-8,11H2,(H,25,28)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBAJQECIEMSIEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=CC(=C(C=C2)F)Cl)C3=NC=CN=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClFN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

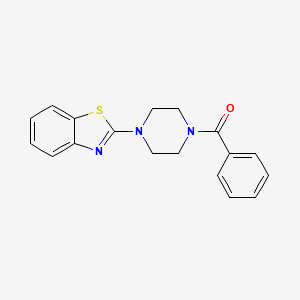
![1-[4-(2-methyl-1H-benzimidazol-1-yl)phenyl]methanamine](/img/no-structure.png)

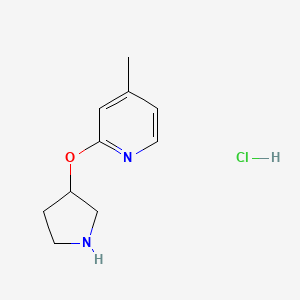
![5-chloro-4-{[(2,6-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole](/img/structure/B2887964.png)

![2-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2887967.png)


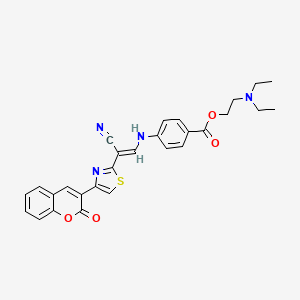
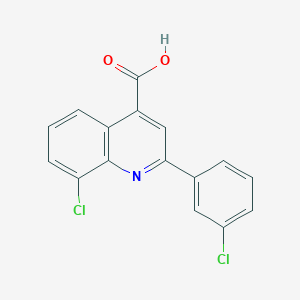

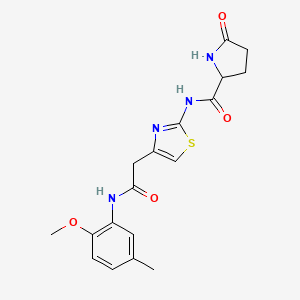
![2-(3,4-dimethoxyphenyl)-N-[6-(propan-2-ylsulfamoyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B2887978.png)